InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m1/s1
.
Allopregnan-20alpha-ol-3-one is synthesized from progesterone, a natural steroid hormone produced in the ovaries, adrenal glands, and placenta. It belongs to the class of neurosteroids, which are steroids synthesized in the nervous system and have been implicated in various physiological processes, including mood regulation and neuroprotection.
The synthesis of Allopregnan-20alpha-ol-3-one typically involves several key steps:
The synthesis can be optimized by controlling reaction conditions such as temperature, pH, and reaction time to maximize yield and selectivity.
Allopregnan-20alpha-ol-3-one features a complex steroid structure characterized by four fused carbon rings (A, B, C, D). Key structural attributes include:
The compound has a melting point of approximately 179°C and exhibits optical activity with an optical rotation of +36.6° (c = 0.8 in chloroform) .
A structural representation can be visualized using chemical drawing software or databases like PubChem, which provides detailed information about its three-dimensional conformation.
Allopregnan-20alpha-ol-3-one participates in several chemical reactions:
Reaction Type | Reagents Used | Conditions |
---|---|---|
Oxidation | Pyridinium chlorochromate (PCC), Jones reagent | Mild acidic conditions |
Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous conditions |
Substitution | Tosyl chloride for tosylation | Nucleophilic substitution conditions |
Allopregnan-20alpha-ol-3-one acts primarily as a positive allosteric modulator of gamma-Aminobutyric acid type A (GABA_A) receptors. This modulation enhances GABAergic transmission, leading to increased inhibitory neurotransmission in the central nervous system.
Studies have shown that alterations in Allopregnan-20alpha-ol-3-one levels correlate with mood disorders, emphasizing its potential therapeutic applications .
Allopregnan-20alpha-ol-3-one has diverse applications across various fields:
Allopregnan-20alpha-ol-3-one belongs to the pregnane steroid family, characterized by a cyclopentanoperhydrophenanthrene core structure comprising four fused rings. Its systematic name, (5α,20S)-20-hydroxypregnan-3-one, precisely defines its stereochemical configuration. Alternative names include 20α-hydroxy-5α-pregnan-3-one and 20α-hydroxy-3-oxo-5α-pregnane, reflecting the ketone group at C3 and the hydroxyl group at the C20 position with α-orientation [5]. The molecular formula is C₂₁H₃₄O₂, with a molecular weight of 318.49 g/mol and percent composition of Carbon 79.19%, Hydrogen 10.76%, and Oxygen 10.05% [3] [5].
The compound’s 5α-reduced configuration (A/B ring junction in cis conformation) and the 20α-hydroxyl stereochemistry are critical structural determinants of its biological activity. Its acetate derivative, Allopregnan-20alpha-ol-3-one acetate, possesses the molecular formula C₂₃H₃₆O₃ (molecular weight: 360.53 g/mol), formed by esterification of the C20 hydroxyl group [1] [5]. Physical properties include a crystalline form, a melting point of 179°C, and a specific optical rotation of [α]D +36.6° (c = 0.8 in chloroform) for the parent compound. The acetate derivative melts at 155°C with an optical rotation of [α]D +24° (c = 1.5 in chloroform) [5].
Table 1: Structural and Physical Properties of Allopregnan-20alpha-ol-3-one
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₁H₃₄O₂ | [3] [5] |
Molecular Weight | 318.49 g/mol | [5] |
CAS Registry Number | 516-59-6 | [5] |
Melting Point | 179°C | [5] |
Optical Rotation ([α]D) | +36.6° (c = 0.8 in chloroform) | [5] |
Percent Composition | C 79.19%, H 10.76%, O 10.05% | [3] |
This compound is stereoisomeric with allopregnanolone (brexanolone), which possesses a 3α-hydroxyl group instead of the C3 ketone. Allopregnanolone (systematic name: (3α,5α)-3-hydroxypregnan-20-one; CAS: 516-54-1) is a potent positive allosteric modulator of GABAA receptors and shares the 5α-reduced configuration and 20α-hydroxyl group but differs fundamentally at C3, illustrating how minor stereochemical variations dramatically alter neurosteroid activity [2] [6].
The isolation and synthesis of Allopregnan-20alpha-ol-3-one emerged during the mid-20th century as steroid chemistry advanced. Early work identified its natural occurrence and synthetic pathways, notably through the chemical transformation of funtumidine—a plant-derived steroidal alkaloid—as reported by Janot and colleagues in 1960 [5]. This period established foundational knowledge of reduced progesterone metabolites, though their neuroactive properties remained unrecognized.
The 1980s–1990s marked a paradigm shift with the discovery of neurosteroids—steroids synthesized de novo in the nervous system that rapidly modulate neural excitability. Allopregnan-20alpha-ol-3-one was identified within metabolic grids processing progesterone, alongside its 3α-reduced counterpart, allopregnanolone. While allopregnanolone garnered intense focus as a potent GABAA receptor modulator, Allopregnan-20alpha-ol-3-one served as a crucial reference point for structure-activity relationship (SAR) studies. These investigations revealed that the 3-keto group significantly reduces GABAergic potency compared to 3α-hydroxy neurosteroids [2] [6].
The 21st century witnessed renewed interest in this compound due to its role as a metabolic precursor and biomarker. Patent literature underscores its relevance in neurosteroid replacement therapies, particularly concerning disorders like postpartum depression, where fluctuations in progesterone metabolites contribute to pathophysiology. Formulation innovations, particularly cyclodextrin-based solubilization (e.g., sulfobutylether-β-cyclodextrin), enabled detailed preclinical studies of reduced neurosteroids, indirectly advancing knowledge of 3-keto analogs like Allopregnan-20alpha-ol-3-one [4] [6]. The 2019 FDA approval of brexanolone (allopregnanolone) for postpartum depression validated the broader neurosteroid field, emphasizing the therapeutic potential of 5α,20α-reduced pregnane steroids and reigniting research into related compounds, including 3-keto derivatives [2].
Table 2: Historical Milestones in Allopregnan-20alpha-ol-3-one Research
Time Period | Key Advancement | Significance |
---|---|---|
1960 | Synthesis from funtumidine [5] | Established chemical accessibility and basic properties |
1980s–1990s | Identification as neurosteroid pathway component | Recognition as CNS-active metabolite |
2000s–2010s | Patent filings on neurosteroid formulations [4] [6] | Enabled advanced in vivo studies through solubility solutions |
2019 | FDA approval of brexanolone [2] | Validated therapeutic potential of structural analogs |
Allopregnan-20alpha-ol-3-one occupies a pivotal node within the endogenous progesterone metabolic network. Its biosynthesis proceeds via sequential enzymatic reduction of progesterone: initial 5α-reduction by 5α-reductase (EC 1.3.1.22) yields 5α-dihydroprogesterone (5α-DHP), which undergoes 20α-reduction via 20α-hydroxysteroid dehydrogenase (20α-HSDH) (EC 1.1.1.149) to form Allopregnan-20alpha-ol-3-one. This pathway operates in both peripheral tissues (e.g., liver, placenta) and the central nervous system, establishing the compound as an endogenous neurosteroid [2] [6].
This metabolite serves dual metabolic functions:
Figure: Progesterone Metabolic Pathway Highlighting Allopregnan-20alpha-ol-3-one
Progesterone │ ↓ 5α-Reductase 5α-Dihydroprogesterone (5α-DHP) │ ↓ 20α-HSDH Allopregnan-20alpha-ol-3-one │ ├──→ Excretion (sulfation/glucuronidation) │ ↓ 3α-HSDH Allopregnanolone (3α,5α-THP) → GABA<sub>A</sub> receptor modulation
Functionally, Allopregnan-20alpha-ol-3-one exhibits modest activity at nuclear progesterone receptors (PRs) and weak or negligible modulation of GABAA receptors compared to its 3α-reduced counterpart. Its primary significance lies in its metabolic intermediacy: fluctuations in its concentration reflect alterations in progesterone metabolism with implications for neurological states. For example, during pregnancy or stress, shifts in 5α-reductase or 20α-HSDH activity alter Allopregnan-20alpha-ol-3-one levels, thereby influencing allopregnanolone production and impacting neural excitability and mood regulation [2] [6]. Its role in these cascades underpins its relevance to neuroendocrine disorders and positions it as a biomarker for neurosteroidogenic flux.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3